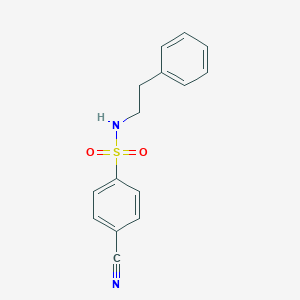
4-cyano-N-(2-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(2-phenylethyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 4-cyano-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it has been reported to exhibit inhibitory activity against enzymes such as carbonic anhydrase by binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's function and ultimately leads to the desired therapeutic effect.
Biochemical and Physiological Effects
4-cyano-N-(2-phenylethyl)benzenesulfonamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-cyano-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its high yield of synthesis. Additionally, this compound has been reported to exhibit inhibitory activity against various enzymes, making it a potential candidate for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-cyano-N-(2-phenylethyl)benzenesulfonamide. One direction is to study its potential use as a scaffold for the development of new drugs targeting various diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of cancer and other diseases. Furthermore, studies on the pharmacokinetics and toxicity of this compound are necessary to determine its safety and efficacy for use in humans.
Conclusion
4-cyano-N-(2-phenylethyl)benzenesulfonamide is a chemical compound that has potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-cyano-N-(2-phenylethyl)benzenesulfonamide has been reported using different methods. One of the methods involves the reaction between 4-cyanobenzenesulfonyl chloride and 2-phenylethylamine in the presence of a base such as triethylamine. The reaction results in the formation of 4-cyano-N-(2-phenylethyl)benzenesulfonamide as a white solid with a high yield.
Applications De Recherche Scientifique
4-cyano-N-(2-phenylethyl)benzenesulfonamide has been studied for its potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been studied for its potential use as a scaffold for the development of new drugs targeting various diseases such as cancer and Alzheimer's disease.
Propriétés
Nom du produit |
4-cyano-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H14N2O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
4-cyano-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S/c16-12-14-6-8-15(9-7-14)20(18,19)17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-11H2 |
Clé InChI |
JWFFWRDNHOUZEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canonique |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)
![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)

![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)
![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)
![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)